2-Bromo-5-methoxyisonicotinonitrile
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile intermediates for creating more complex molecules. The presence of a halogen, such as bromine, on the pyridine ring provides a reactive "handle" for a variety of chemical transformations. rsc.orgacs.org The carbon-bromine bond is particularly useful in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgbldpharm.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the molecular frameworks of pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgekb.eg
The reactivity of the bromine atom is influenced by its position on the pyridine ring. In the case of 2-Bromo-5-methoxyisonicotinonitrile, the bromine at the 2-position is susceptible to nucleophilic aromatic substitution and is a prime site for cross-coupling, although the electronic effects of the other substituents (methoxy and nitrile) would modulate this reactivity. ekb.eg The development of new methods for the selective halogenation of pyridines remains an active area of research, underscoring the importance of compounds like this. nih.gov
Significance of Methoxy (B1213986) and Nitrile Functionalities in Heterocyclic Systems
The methoxy (-OCH3) and nitrile (-CN) groups are not merely passive substituents; they play active roles in determining the electronic properties and biological interactions of a molecule.
The methoxy group is a common feature in many approved drugs and bioactive molecules. nih.gov It is generally considered an electron-donating group, which can influence the reactivity of the pyridine ring. ekb.eg By donating electron density, it can affect the sites of electrophilic and nucleophilic attack. Furthermore, the methoxy group can act as a hydrogen bond acceptor, which can be critical for the binding of a molecule to a biological target, such as a protein or enzyme. nih.gov Its presence can also favorably impact a molecule's pharmacokinetic properties, such as solubility and metabolic stability.
The nitrile group is a versatile functional group with unique electronic properties. It is strongly electron-withdrawing, which significantly alters the electron distribution within the pyridine ring. This electronic influence can enhance the reactivity of the ring towards certain reactions and is a key feature in many pharmaceuticals. ekb.eg The nitrile group can participate in various chemical transformations, being readily converted into amines, amides, carboxylic acids, or tetrazoles, providing a gateway to a wide array of other functionalities. In a medicinal chemistry context, the nitrile group can act as a bioisostere for other functional groups and can form crucial hydrogen bonds or dipole interactions with biological targets. ekb.eg
Historical Overview of Isonicotinonitrile Derivatives in Organic Synthesis
Isonicotinonitrile, or pyridine-4-carbonitrile, is the parent compound of this compound. pharmacompass.comgoogle.combldpharm.comsigmaaldrich.compharmaffiliates.com Historically, isonicotinonitrile and its derivatives have been recognized as important synthetic intermediates. pharmacompass.comgoogle.combldpharm.comsigmaaldrich.compharmaffiliates.com
One of the most notable applications of isonicotinonitrile is as a precursor to isonicotinamide, which is a key component in the synthesis of the anti-tuberculosis drug isoniazid. pharmaffiliates.com This historical significance cemented the importance of the isonicotinonitrile scaffold in medicinal chemistry.
In modern organic synthesis, the isonicotinonitrile framework is used to build a variety of complex molecules. The pyridine nitrogen and the nitrile group provide sites for chemical modification, and the ring itself can be further functionalized. The development of multicomponent reactions and novel catalytic systems has expanded the toolbox for synthesizing highly substituted pyridine derivatives, including those based on the isonicotinonitrile core. rsc.orgresearchgate.net These advancements allow for the efficient construction of molecular libraries for drug discovery and materials science.
Research Rationale and Scope
The rationale for synthesizing and studying this compound is based on the combined potential of its functional groups. The unique substitution pattern of a bromine atom, a methoxy group, and a nitrile group on a pyridine ring creates a molecule with multiple reactive sites and potential for diverse biological activity.
Research interest in this compound would likely focus on:
Synthetic Utility: Exploring the differential reactivity of the bromine atom and the nitrile group. The bromine at the 2-position could be selectively targeted in cross-coupling reactions, leaving the nitrile group intact for subsequent transformations. This would make the compound a valuable linchpin for the convergent synthesis of complex molecules.
Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents. The combination of a hydrogen bond-accepting methoxy group, an electron-withdrawing nitrile, and a reactive bromine handle makes it an attractive starting point for designing inhibitors of various enzymes, such as kinases, which are often targeted in cancer therapy. The pyridine core itself is a privileged structure in drug discovery, appearing in a vast number of FDA-approved drugs. nih.gov
Materials Science: The electronic properties conferred by the nitrile and methoxy groups could make this compound and its derivatives of interest in the development of new organic materials with specific electronic or photophysical properties.
The scope of research would initially involve the development of a reliable synthetic route to this compound, followed by a systematic investigation of its reactivity and its utility in the synthesis of a library of new compounds for biological screening and materials testing.
Data Tables
The following tables provide physical and chemical data for the parent and related compounds to offer a comparative context for the properties of this compound.
Table 1: Physical Properties of Related Pyridine Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Pyridine | C5H5N | 79.10 | 115 |
| 2-Bromopyridine | C5H4BrN | 157.99 | 193-195 |
| Isonicotinonitrile | C6H4N2 | 104.11 | 205 |
| 2-Bromo-5-methoxypyridine | C6H6BrNO | 188.02 | 240.8 |
Data compiled from various chemical supplier and database sources.
Table 2: Interactive Chemical Properties of Functional Groups
| Functional Group | Type | Electronic Effect | Potential Interactions |
| Bromo | Halogen | Inductively withdrawing, resonance donating | Halogen bonding, reactive site for cross-coupling |
| Methoxy | Ether | Inductively withdrawing, resonance donating | Hydrogen bond acceptor, increases lipophilicity |
| Nitrile | Cyano | Strongly inductively and resonance withdrawing | Hydrogen bond acceptor, dipole-dipole interactions, precursor for other functional groups |
Retrosynthetic Analysis of the this compound Framework
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple pathways for its synthesis. The most straightforward approach involves the disconnection of the carbon-bromine and carbon-methoxy bonds, leading back to a core isonicotinonitrile intermediate. This strategy relies on the late-stage introduction of the halogen and the methoxy group.
Alternatively, the cyano group can be considered as a functional group that can be introduced at a later stage, for instance, through a Sandmeyer reaction from a corresponding aminopyridine precursor. This approach would involve the initial synthesis of a 2-bromo-5-methoxypyridin-4-amine intermediate.
A more fundamental disconnection involves breaking down the pyridine ring itself. This approach would build the substituted pyridine core from acyclic precursors, allowing for the strategic placement of the required substituents during the ring formation process. This can be particularly advantageous for controlling the regiochemistry of the final product.
Approaches for Pyridine Core Construction
The de novo synthesis of the pyridine ring offers a powerful method for accessing specifically substituted pyridines. Several classical and modern methods are available for constructing the pyridine core.
One prominent method is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia or an ammonium salt. While highly versatile, this method typically yields dihydropyridines that require a subsequent oxidation step to afford the aromatic pyridine ring. Modifications of the Hantzsch synthesis can allow for the incorporation of various substituents.
Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful tool for the one-step synthesis of substituted pyridines. This methodology allows for the convergent assembly of the pyridine ring from simple building blocks, often with high regioselectivity. The choice of catalyst and substrates can be tailored to achieve the desired substitution pattern.
Another approach involves the condensation of enaminones with various partners. For instance, the reaction of enaminones with aldehydes can lead to the formation of fully substituted pyridines through a cascade of bond-forming reactions.
| Pyridine Core Construction Method | Key Reactants | General Product Type |
| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia/Ammonium Salt | 1,4-Dihydropyridines |
| [2+2+2] Cycloaddition | Alkynes, Nitriles | Substituted Pyridines |
| Enaminone Condensation | Enaminones, Aldehydes | Fully Substituted Pyridines |
Strategies for Bromine Atom Introduction
The introduction of a bromine atom onto the pyridine ring can be achieved through several distinct strategies, with the choice of method often dictated by the nature of the other substituents present on the ring and the desired regioselectivity.
Electrophilic Bromination Techniques and Regioselectivity
Electrophilic bromination is a common method for the halogenation of aromatic rings. The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups, such as a methoxy group, can facilitate this reaction.
The regioselectivity of electrophilic bromination on a substituted pyridine is governed by the directing effects of the existing substituents. A methoxy group at the 5-position is an ortho-, para-director. In the case of a 5-methoxypyridine derivative, electrophilic attack would be directed to the 2- and 6-positions, which are ortho to the methoxy group, and the 4-position, which is para. The presence of other substituents will further influence the final position of bromination. For instance, in the case of 3-methoxybenzaldehyde, electrophilic bromination has been shown to yield exclusively the 2-bromo-5-methoxybenzaldehyde, highlighting the strong directing effect of the methoxy group to its ortho position. mdpi.com
Common brominating agents for electrophilic bromination include bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can be optimized to achieve the desired outcome.
Nucleophilic Aromatic Substitution with Bromide Precursors
While less common for the introduction of bromine compared to other halogens, nucleophilic aromatic substitution (SNAr) can be a viable strategy if a suitable leaving group is present on the pyridine ring. This typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. A leaving group such as a nitro group or another halogen at an activated position (ortho or para to the ring nitrogen) could potentially be displaced by a bromide ion.
Halogen Exchange Reactions
Halogen exchange reactions provide a valuable method for the interconversion of different halogenated pyridines. For instance, a chloropyridine derivative can be converted to the corresponding bromopyridine by treatment with a bromide source, often in the presence of a catalyst. chemicalbook.com This can be an effective strategy if the corresponding chloropyridine is more readily accessible. Metal-catalyzed halogen exchange reactions, utilizing copper or palladium catalysts, have been developed to facilitate these transformations. wikipedia.org
A particularly relevant method for the synthesis of 2-bromopyridines is the Sandmeyer reaction . glpbio.com This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then treated with a copper(I) bromide solution to introduce the bromine atom. A procedure for the synthesis of the related compound, 2-bromo-5-methoxypyridine, from 2-amino-5-methoxypyridine (B21397) has been described, involving diazotization with sodium nitrite in the presence of hydrobromic acid and bromine. chemicalbook.com
| Bromination Strategy | Key Reagents | Typical Substrate |
| Electrophilic Bromination | Br₂, NBS | Electron-rich pyridines |
| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Aminopyridines |
| Halogen Exchange | NaBr, Cu(I) or Pd catalyst | Halopyridines (e.g., chloropyridines) |
Methodologies for Methoxy Group Incorporation
The introduction of a methoxy group onto the pyridine ring is most commonly achieved through a nucleophilic aromatic substitution reaction. This involves the displacement of a suitable leaving group, typically a halogen, by a methoxide source.
The reactivity of halopyridines towards nucleophilic substitution is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more susceptible to nucleophilic attack than a halogen at the 3-position. This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions. unito.it
Therefore, a common and effective strategy for the synthesis of 2-methoxypyridines is the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with sodium methoxide. These reactions are often carried out in methanol or another suitable solvent and may be facilitated by microwave heating. chemicalbook.com
The synthesis of 2-cyano-5-methoxypyridine has been reported via the methylation of 2-cyano-5-hydroxypyridine with methyl iodide in the presence of potassium carbonate. This demonstrates an alternative approach where the oxygen functionality is already present and is subsequently alkylated.
Functional Group Interconversions involving Oxygen Nucleophiles
An alternative strategy for introducing the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable leaving group, typically a halogen, at the C-5 position of the pyridine ring is displaced by a methoxide nucleophile. Pyridine rings are generally electron-deficient, which makes them susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when the leaving group is at an activated position (ortho or para to the ring nitrogen).
This method is highly valuable for building substituted pyridines from readily available halopyridine precursors. For instance, the synthesis of 3-bromo-5-methoxypyridine can be achieved from 3,5-dibromopyridine.
Reaction Conditions and Reagents:
Substrate: A dihalogenated pyridine, such as 3,5-dibromopyridine, where one halogen is more susceptible to substitution or where conditions can be controlled for monosubstitution.
Nucleophile: Sodium methoxide (NaOMe) is the standard oxygen nucleophile for this transformation. It can be prepared in situ from sodium metal or sodium hydride and methanol, or used as a commercially available solution or solid.
Solvent: A polar solvent that can facilitate the reaction is required. N,N-dimethylformamide (DMF) is commonly used.
Temperature: The reaction often requires heating to overcome the activation energy for the substitution on the aromatic ring. Temperatures around 70-90°C are typical.
In a representative procedure, 3,5-dibromopyridine is heated with a solution of sodium methoxide in DMF. The methoxide ion attacks the C-5 position, displacing one of the bromide ions to yield 3-bromo-5-methoxypyridine sunankalijaga.org. This approach demonstrates the feasibility of introducing a methoxy group onto a brominated pyridine ring system.
Table 2: Nucleophilic Aromatic Substitution for Methoxy Group Introduction
| Substrate | Nucleophile | Solvent | Temperature | Product | Yield |
| 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70°C | 3-Bromo-5-methoxypyridine | 62% |
Synthetic Routes for Nitrile Group Formation
The introduction of the cyano (-CN) group at the C-4 position is a critical step in the synthesis of this compound. Several classical and modern methods are available for this transformation.
Cyanation Reactions (e.g., Rosenmund-von Braun, Sandmeyer)
Named reactions provide powerful tools for introducing the nitrile functionality onto an aromatic ring.
Rosenmund-von Braun Reaction: This reaction involves the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide (CuCN) drugfuture.comresearchgate.netarkat-usa.org. It is particularly useful when the starting material is a halogenated pyridine. The reaction typically requires high temperatures (150-250°C) and a polar, high-boiling solvent like DMF, nitrobenzene, or pyridine drugfuture.comijpcbs.com. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species. Recent modifications have introduced ligands, such as L-proline, which can promote the reaction at lower temperatures (80-120°C) and improve functional group compatibility ijpcbs.com.
Sandmeyer Reaction: This reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, including the cyano group organic-chemistry.org. The process involves two main steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5°C) to form a diazonium salt.
Cyanide Displacement: The resulting diazonium salt is then treated with a solution of copper(I) cyanide, which catalyzes the replacement of the diazonium group (-N₂⁺) with a cyano group, releasing nitrogen gas organic-chemistry.org.
This method is advantageous as it allows for the conversion of an amino group, which can be a powerful directing group in electrophilic substitutions, into a nitrile. The Sandmeyer reaction has been successfully applied to various heterocyclic systems, demonstrating its utility beyond simple benzene derivatives organic-chemistry.org.
Table 3: Comparison of Cyanation Reactions
| Reaction Name | Starting Material | Key Reagent | General Conditions |
| Rosenmund-von Braun | Aryl Halide (e.g., 4-bromo-pyridine derivative) | CuCN | High temperature (150-250°C), polar solvent |
| Sandmeyer | Aryl Amine (e.g., 4-amino-pyridine derivative) | 1. NaNO₂, H⁺2. CuCN | Low temperature (0-5°C) for diazotization, then warming |
Dehydration of Amides
A common and reliable method for synthesizing nitriles is the dehydration of primary amides. For the target molecule, this would involve the dehydration of 2-bromo-5-methoxyisonicotinamide. This reaction removes the elements of water from the primary amide group (-CONH₂) to form the cyano group (-CN).
A variety of dehydrating agents can be used for this transformation, with phosphorus oxychloride (POCl₃) being one of the most common and effective scielo.br. Other reagents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA). The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproducts.
The general mechanism when using POCl₃ involves the activation of the amide oxygen by phosphorylation, followed by an elimination process to form the nitrile. This method is widely applicable due to its high efficiency and the relatively mild conditions that can often be employed scielo.br.
Conversion from Carboxylic Acid Derivatives
The nitrile group can also be synthesized from a carboxylic acid precursor, such as 2-bromo-5-methoxyisonicotinic acid. This conversion is typically not a direct, one-step process but rather a two-step sequence that proceeds via the corresponding primary amide.
Amide Formation: The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride (using SOCl₂ or oxalyl chloride) or an activated ester. This intermediate is then reacted with ammonia (or an ammonia source like ammonium hydroxide) to form the primary amide, 2-bromo-5-methoxyisonicotinamide.
Dehydration: The resulting amide is then dehydrated to the nitrile, this compound, using the methods described in section 2.5.2.
This two-step sequence is a robust and widely used strategy in organic synthesis for converting carboxylic acids into nitriles.
Total Synthesis Approaches for this compound
A plausible total synthesis for this compound can be designed by combining several of the aforementioned methodologies. A retrosynthetic analysis suggests that the pyridine core can be functionalized sequentially. A logical forward synthesis could start from a readily available substituted pyridine.
One potential route is as follows:
Starting Material: A common starting point could be 2,5-dibromopyridine.
Selective Methoxylation: The first step would involve a selective nucleophilic aromatic substitution to replace one of the bromine atoms with a methoxy group. The bromine at the 5-position is generally more susceptible to nucleophilic attack than the one at the 2-position. Treatment of 2,5-dibromopyridine with sodium methoxide in a suitable solvent like DMF would yield the key intermediate, 2-bromo-5-methoxypyridine chemicalbook.comsigmaaldrich.com.
Introduction of C-4 Functionality (Formylation): The next crucial step is to introduce a functional group at the C-4 position. This can be achieved through a directed ortho-metalation (DoM) reaction organic-chemistry.orgwikipedia.orgharvard.edu. The methoxy group at C-5 and the ring nitrogen can direct a strong base, like lithium diisopropylamide (LDA) or n-butyllithium, to selectively deprotonate the C-4 position. The resulting organolithium intermediate can then be quenched with an electrophile like N,N-dimethylformamide (DMF) to install an aldehyde group, yielding 2-bromo-5-methoxyisonicotinaldehyde arkat-usa.org.
Conversion of Aldehyde to Nitrile: The final step is the conversion of the aldehyde to the nitrile. A standard laboratory method for this transformation is a two-step process:
First, the aldehyde is reacted with hydroxylamine (NH₂OH) to form the corresponding oxime.
Second, the oxime is dehydrated using a reagent such as acetic anhydride, POCl₃, or various other dehydrating agents to afford the final product, This compound .
This proposed pathway leverages regioselective control offered by modern synthetic methods to build the desired substitution pattern on the pyridine ring.
An in-depth examination of the synthetic strategies for producing this compound and its related analogs reveals the intricate challenges and innovative solutions in the field of heterocyclic chemistry. The precise arrangement of substituents on the pyridine core demands sophisticated control over reaction conditions and methodologies. This article delves into the chemo- and regioselective considerations, the application of catalytic and green chemistry principles, and a comparative analysis of synthetic routes in academic research.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHONNNSBSHOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxyisonicotinonitrile
Reactivity at the Bromine Center
The bromine atom on the pyridine (B92270) ring of 2-Bromo-5-methoxyisonicotinonitrile is the primary site of reactivity, enabling a diverse range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying this compound. In this two-step process, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring. libretexts.orglibretexts.org The presence of electron-withdrawing groups, such as the nitrile group in this compound, ortho or para to the leaving group, is crucial for stabilizing the anionic intermediate and facilitating the reaction. libretexts.org
The reactivity of the leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I. youtube.comrsc.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the more electronegative halogens that make the attached carbon more electrophilic. youtube.com Studies on related polyhalogenated pyridines have shown that oxidative addition, a key step in many cross-coupling reactions that can be mechanistically related to SNAr, is favored at positions alpha to the nitrogen (C2 and C6). nih.gov The presence of an electron-withdrawing trifluoromethyl group has been shown to further activate the C2 position towards nucleophilic attack. nih.gov In the case of this compound, the nitrile group at the 4-position and the methoxy (B1213986) group at the 5-position will influence the regioselectivity and rate of SNAr reactions.
A study on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols revealed a concerted mechanism, a departure from the classic stepwise pathway. nih.gov While not directly on the title compound, this highlights the potential for varied mechanistic pathways in related heterocyclic systems. Furthermore, research on SNAr reactions in aqueous media using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has demonstrated efficient reactions under mild, sustainable conditions with a broad functional group tolerance. d-nb.info
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is widely used for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While highly versatile, Suzuki-Miyaura reactions with 2-substituted pyridines can sometimes be challenging due to the difficulty in preparing and the poor stability of pyridine-2-boronates. rsc.org An alternative approach utilizes pyridine-2-sulfinates as effective coupling partners. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Research has shown the successful Sonogashira coupling of various aryl bromides with terminal alkynes using a palladium acetylacetonate (B107027) (Pd(acac)2) catalyst with a hydrazone ligand, demonstrating high turnover numbers. organic-chemistry.org Studies on 5-bromoindoles and related bromo-tryptophan derivatives have also explored Sonogashira couplings, highlighting the applicability of this reaction to heterocyclic systems. researchgate.net A two-step procedure has been developed for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from the corresponding bromo-cyanopyridines via a Sonogashira coupling. soton.ac.uk
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org Microwave-assisted Heck reactions of activated and deactivated aryl bromides have been shown to proceed efficiently. arkat-usa.org Studies on 2-acetyl-5-bromobenzofuran have demonstrated its successful vinylation via Heck coupling. arkat-usa.orgresearchgate.net The presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be essential for achieving good yields in some Heck reactions. researchgate.net
Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for forming carbon-carbon bonds, including those between sp³, sp², and sp hybridized carbons. wikipedia.org The Negishi coupling has been widely used in the synthesis of complex molecules, including unsymmetrical bipyridines. wikipedia.orgorgsyn.org The reaction shows good tolerance to a variety of functional groups. orgsyn.org
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd catalyst, Base | Forms C-C bonds; widely used for biaryls. wikipedia.orglibretexts.org |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C-C bonds between sp and sp² carbons. organic-chemistry.org |
| Heck | Unsaturated halide + Alkene | Pd catalyst, Base | Forms substituted alkenes; often with high trans selectivity. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc compound + Organohalide | Ni or Pd catalyst | Versatile for C-C bond formation, including sp³ carbons. wikipedia.orgorganic-chemistry.org |
The choice of ligand in transition metal-catalyzed cross-coupling reactions is critical for achieving high efficiency and selectivity. Ligands can influence the catalyst's stability, solubility, and reactivity.
In Suzuki-Miyaura reactions, the steric and electronic properties of the ligand play a significant role. For instance, studies on α-diimine nickel(II) and palladium(II) complexes have shown that ligand steric effects, including the bite angle, impact the reaction outcomes. acs.org The bulkiness of the substrate also interacts with the ligand environment to affect the yield. acs.org Research on Pd(II) complexes with various substituted pyridine ligands has demonstrated that more basic pyridine ligands generally lead to slightly greater catalytic effectiveness in Suzuki-Miyaura coupling. acs.org
For Sonogashira couplings, various ligands have been employed to improve catalytic activity. Hydrazone ligands, for example, have been used with Pd(acac)2 to achieve high turnover numbers in the coupling of aryl bromides. organic-chemistry.org
In Heck reactions, phosphine (B1218219) ligands are commonly used. However, ligand-free systems or those with N-heterocyclic carbene (NHC) ligands have also been developed. organic-chemistry.org For example, a palladacycle phosphine mono-ylide complex has been shown to be an efficient catalyst for Heck reactions at low palladium loadings. organic-chemistry.org
The development of new ligands is an active area of research aimed at expanding the scope and improving the efficiency of cross-coupling reactions. youtube.com
The stereochemistry of cross-coupling reactions is a crucial aspect, particularly when creating chiral molecules.
In Suzuki-Miyaura reactions, the coupling generally proceeds with retention of configuration at the double bond for both the organoboron reagent and the halide. wikipedia.org However, the cis- or trans- configuration of the resulting double bond is influenced by the isomerization of the palladium complex during the oxidative addition step. wikipedia.org Stereospecific cross-coupling reactions using enantioenriched alkylboron nucleophiles have become a powerful method for synthesizing non-racemic molecules. nih.gov These reactions require a dominant stereospecific pathway for transmetalation to ensure efficient transfer of chirality. nih.gov
Stereospecific Stille cross-coupling reactions, which are mechanistically related, have also been developed and often proceed with a net retention of stereochemistry. nih.gov
Formation of Organometallic Reagents
The bromine atom of this compound can be utilized to form highly reactive organometallic reagents, such as Grignard and organolithium reagents.
Grignard Reagents: These organomagnesium compounds are typically formed by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comwikipedia.orgchemguide.co.uk The reaction involves the insertion of magnesium between the carbon and the halogen, creating a highly nucleophilic carbon-magnesium bond. masterorganicchemistry.com Grignard reagents are powerful nucleophiles and strong bases, reacting with a wide range of electrophiles, including carbonyl compounds and water. byjus.commasterorganicchemistry.comlibretexts.org The formation of Grignard reagents can sometimes have an induction period, and activating agents like iodine are often used to initiate the reaction. wikipedia.org
Organolithium Reagents: These are formed by reacting an organic halide with lithium metal. libretexts.orgmasterorganicchemistry.com Like Grignard reagents, organolithium reagents are extremely strong bases and potent nucleophiles. libretexts.org They are typically prepared in non-protic solvents like pentane (B18724) or hexane (B92381). libretexts.org
The formation of these organometallic reagents from this compound would create a powerful nucleophile at the 2-position of the pyridine ring, enabling a host of subsequent reactions to introduce new functional groups.
Radical Reactions Involving the Bromine Moiety
While ionic pathways dominate the reactivity of this compound, the potential for radical reactions involving the carbon-bromine bond should also be considered. The formation of Grignard reagents, for instance, is believed to proceed through a radical mechanism. byjus.com
Further research would be needed to fully explore the scope of radical reactions involving this compound, such as radical-mediated cyclizations or additions.
Reactivity of the Nitrile Functionality
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to diverse molecular architectures.
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions. The specific outcome depends on the reaction conditions.
Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions and elevated temperatures, the nitrile group can be fully hydrolyzed to a carboxylic acid. For instance, heating with aqueous sulfuric acid or sodium hydroxide (B78521) would be expected to yield 2-bromo-5-methoxyisonicotinic acid.
Amidation: Partial hydrolysis to the corresponding amide, 2-bromo-5-methoxyisonicotinamide, can often be achieved under milder conditions. For example, treatment with hydrogen peroxide in a basic solution is a common method for this transformation. Copper(II) has also been shown to assist in the hydrolysis of pyridyl-containing triazines. uv.es
| Reaction | Reagents and Conditions | Expected Product |
| Full Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | 2-Bromo-5-methoxyisonicotinic acid |
| Amidation | H₂O₂, NaOH, H₂O | 2-Bromo-5-methoxyisonicotinamide |
Reduction Pathways to Amines
The nitrile group is readily reduced to a primary amine, (2-bromo-5-methoxypyridin-4-yl)methanamine. This transformation is of significant interest as it introduces a basic center and a flexible linker. A variety of reducing agents can be employed for this purpose.
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) is another effective method. This method is often preferred for its milder conditions and cleaner work-up.
| Reducing Agent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, Et₂O or THF; 2. H₂O/H₃O⁺ workup | (2-Bromo-5-methoxypyridin-4-yl)methanamine |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, solvent (e.g., EtOH, MeOH) | (2-Bromo-5-methoxypyridin-4-yl)methanamine |
Cycloaddition Reactions (e.g., [2+3] cycloadditions leading to heterocycles)
Reactions with Organometallic Species
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can add to the electrophilic carbon of the nitrile group. libretexts.orgsaskoer.calibretexts.org This reaction provides a convenient route to ketones after hydrolysis of the intermediate imine.
For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to yield, after acidic workup, 1-(2-bromo-5-methoxypyridin-4-yl)ethan-1-one. It is important to note that organometallic reagents are also strong bases and can potentially react with other parts of the molecule, but addition to the nitrile is a common pathway. youtube.commsu.edursc.org
| Organometallic Reagent | Reaction Steps | Expected Product (after hydrolysis) |
| Grignard Reagent (e.g., CH₃MgBr) | 1. CH₃MgBr, Et₂O or THF; 2. H₃O⁺ workup | 1-(2-Bromo-5-methoxypyridin-4-yl)ethan-1-one |
| Organolithium Reagent (e.g., n-BuLi) | 1. n-BuLi, hexane or THF; 2. H₃O⁺ workup | 1-(2-Bromo-5-methoxypyridin-4-yl)pentan-1-one |
Reactivity of the Methoxy Substituent
The methoxy group (-OCH₃) is an electron-donating group that influences the reactivity of the pyridine ring. It is generally stable, but under certain conditions, it can be cleaved.
Demethylation and Ether Cleavage Reactions
The cleavage of the methyl-oxygen bond of the methoxy group results in the formation of a hydroxyl group, converting the methoxypyridine to a hydroxypyridine derivative. This transformation can be achieved using various reagents.
Strong Acids: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave aryl methyl ethers. chem-station.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group.
Lewis Acids: Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also effective reagents for demethylation. chem-station.comgoogle.com BBr₃ is a particularly powerful and commonly used reagent for this purpose.
Selective Reagents: Interestingly, methods for the chemoselective demethylation of methoxypyridines in the presence of other methoxy-substituted aromatic rings have been developed. For instance, L-selectride has been shown to selectively demethylate methoxypyridines over anisoles, highlighting the increased reactivity of the electron-poor pyridine system towards nucleophilic attack. elsevierpure.comthieme-connect.comresearchgate.netthieme-connect.com This method could potentially be applied to selectively demethylate this compound to yield 2-bromo-4-cyano-5-hydroxypyridine.
| Reagent | Typical Conditions | Expected Product |
| Hydrobromic Acid (HBr) | 48% HBr (aq), heat | 2-Bromo-5-hydroxyisonicotinonitrile (B8099364) |
| Boron Tribromide (BBr₃) | BBr₃, CH₂Cl₂, low temperature to room temperature | 2-Bromo-5-hydroxyisonicotinonitrile |
| L-Selectride | L-Selectride, THF, reflux | 2-Bromo-5-hydroxyisonicotinonitrile |
Electronic Effects on Pyridine Ring Reactivity
The reactivity of the pyridine ring in this compound is significantly governed by the electronic properties of its substituents: the bromo, methoxy, and cyano groups. The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its electronegativity, which decreases the electron density of the ring and deactivates it towards electrophilic attack. uoanbar.edu.iq This effect is further modulated by the attached functional groups.
The bromo group at the 2-position and the cyano group at the 4-position are both electron-withdrawing groups (-I and -M effects), further deactivating the ring towards electrophilic substitution. Conversely, the methoxy group at the 5-position is an electron-donating group (+M effect), which tends to activate the ring. The interplay of these opposing electronic effects creates a complex reactivity profile. The electron-withdrawing nature of the nitrogen and the bromo and cyano substituents makes the pyridine ring in this molecule generally electron-deficient, rendering it more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (EAS). uoanbar.edu.iqnih.gov
The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. uoanbar.edu.iq The presence of a good leaving group, such as the bromo group at the 2-position, facilitates SNAr reactions at this site.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored due to the strong deactivating effects of the nitrogen atom and the electron-withdrawing bromo and cyano substituents. uoanbar.edu.iqyoutube.com Pyridine itself undergoes electrophilic substitution only under harsh conditions. uoanbar.edu.iq For EAS to occur on this substituted pyridine, a potent electrophile and often forcing reaction conditions are necessary.
When EAS does occur, the directing effects of the substituents determine the position of substitution. The methoxy group at the 5-position is an ortho, para-director. However, the positions ortho to the methoxy group are the 4- and 6-positions. The 4-position is already substituted with a cyano group. Therefore, any potential electrophilic attack would likely be directed to the 6-position. The bromo and cyano groups are meta-directors. The positions meta to the bromo group are the 4- and 6-positions, and the positions meta to the cyano group are the 2- and 6-positions.
Understanding the Influence of Substituents on Reaction Pathways and Rates
The substituents on the pyridine ring of this compound exert a profound influence on both the reaction pathways and the rates of transformation.
Nucleophilic Aromatic Substitution (SNAr): The bromo group at the 2-position is a good leaving group, making this position highly susceptible to SNAr. The rate of SNAr is enhanced by the electron-withdrawing cyano group at the 4-position, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The electron-donating methoxy group at the 5-position, while generally activating for EAS, can have a more complex effect on SNAr, potentially slightly decreasing the rate by donating electron density to the ring and destabilizing the anionic intermediate.
Cross-Coupling Reactions: The bromo group at the 2-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.net The efficiency of these reactions is influenced by the electronic nature of the pyridine ring. The electron-deficient character of the ring in this compound can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Modification of the Cyano Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or an amide, or reduction to an amine. The rates of these reactions can be influenced by the electronic environment of the pyridine ring.
Kinetic and Thermodynamic Aspects of Key Transformations
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing synthetic routes.
For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. nih.gov The activation energy for this step is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the pyridine ring. Computational studies on similar systems have shown that the Gibbs free energy barriers for nucleophilic addition are a key factor in determining the reaction rate. nih.gov The presence of electron-withdrawing groups generally lowers this barrier.
The following table summarizes the expected influence of substituents on the kinetics of key transformations:
| Reaction Type | Substituent | Influence on Reaction Rate | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Bromo | Facilitates reaction | Good leaving group |
| 4-Cyano | Increases rate | Stabilizes Meisenheimer intermediate | |
| 5-Methoxy | May slightly decrease rate | Destabilizes Meisenheimer intermediate | |
| Electrophilic Aromatic Substitution (EAS) | Ring Nitrogen | Decreases rate | Strong deactivation |
| 2-Bromo, 4-Cyano | Decreases rate | Electron-withdrawing, deactivating | |
| 5-Methoxy | Increases rate | Electron-donating, activating | |
| Cross-Coupling (e.g., Suzuki) | 2-Bromo | Enables reaction | Provides reaction site |
| 4-Cyano, Ring N | May increase rate | Electron-deficient ring can facilitate oxidative addition |
Spectroscopic and Computational Elucidation of Reaction Mechanisms
Spectroscopic techniques and computational chemistry are invaluable tools for elucidating the mechanisms of reactions involving this compound.
Spectroscopic Methods:
NMR Spectroscopy (1H, 13C): Can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. chemicalbook.com Changes in chemical shifts can provide insights into changes in the electronic environment of the pyridine ring during a reaction.
FT-IR Spectroscopy: Useful for identifying the functional groups present in the starting materials, intermediates, and products. For example, the characteristic stretching frequency of the cyano group can be monitored. nih.gov
Mass Spectrometry: Allows for the identification of reaction products and can sometimes be used to detect reaction intermediates.
Computational Methods:
Density Functional Theory (DFT): Can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. nih.govsmu.edu This allows for the determination of reaction pathways and activation barriers, providing a detailed picture of the reaction mechanism at the molecular level.
Natural Bond Orbital (NBO) Analysis: Can provide information about charge distribution and delocalization within the molecule, helping to understand the electronic effects of the substituents. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: Can be used to confirm that a calculated transition state connects the correct reactants and products. smu.edu
Derivatization Strategies and Complex Functional Group Transformations of 2 Bromo 5 Methoxyisonicotinonitrile
Diversification at the Bromine Position via Cross-Coupling Chemistry
The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules from simpler precursors.
Introduction of Carbon-Carbon Bonds (e.g., aryl, alkyl, alkenyl groups)
Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the site of the bromine atom. Reactions such as the Suzuki, Stille, and Sonogashira couplings are instrumental in this regard.
Suzuki Coupling: This reaction involves the coupling of the bromo-scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl and heteroaryl groups. For instance, coupling with various (hetero)arylboronic acids can be achieved with high efficiency. nih.govuzh.ch A data science-enabled approach has been used to assess the generality of this method, demonstrating its broad scope with a variety of boronic acids. nih.govuzh.ch
Sonogashira Coupling: The introduction of alkynyl groups is readily accomplished through the Sonogashira reaction, which couples the bromo-compound with a terminal alkyne. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. For example, the synthesis of substituted 5-nitro-2-ethynylpyridines has been successfully achieved via the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes. researchgate.net
The table below summarizes representative examples of C-C bond formation reactions.
| Coupling Partner | Catalyst System | Product Type | Yield (%) |
| (Hetero)arylboronic acid | Pd catalyst, dppf ligand | (Hetero)aryl-substituted isonicotinonitrile | up to 97 |
| Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted isonicotinonitrile | Not specified |
Introduction of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S bonds)
The bromine atom can also be displaced to form bonds with heteroatoms like nitrogen, oxygen, and sulfur through reactions such as the Buchwald-Hartwig amination and related C-O and C-S coupling reactions.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-compound with a wide range of amines, including primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles.
C-O and C-S Coupling: Similarly, alcohols, phenols, and thiols can be coupled to introduce C-O and C-S bonds, respectively. These reactions often require specific ligand systems to achieve high yields and selectivity.
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the 2-Bromo-5-methoxyisonicotinonitrile core. researchgate.net
Synthesis of Carboxylic Acids, Esters, and Amides
The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org This carboxylic acid can then be further converted into esters and amides through standard esterification and amidation protocols.
Hydrolysis to Carboxylic Acid: Heating the nitrile in the presence of a strong acid or base leads to the formation of the corresponding carboxylic acid. libretexts.org For example, 2-bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of urolithin A and can be synthesized from m-methoxybenzoic acid. google.com
Formation of Esters and Amides: The resulting carboxylic acid can be reacted with alcohols in the presence of an acid catalyst to form esters, or with amines using a coupling agent to form amides.
Formation of Nitrogen-Containing Heterocycles (e.g., tetrazoles, imidazoles)
The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net
Tetrazole Formation: The [3+2] cycloaddition reaction of the nitrile with an azide (B81097) (e.g., sodium azide) is a common method for the synthesis of tetrazoles. This reaction is often catalyzed by a Lewis acid.
Imidazole (B134444) Synthesis: While direct conversion is less common, the nitrile can be a part of a multi-step sequence to construct imidazole rings. For instance, reduction of the nitrile to an amine, followed by reaction with appropriate reagents, can lead to the formation of an imidazole ring.
The table below provides an overview of heterocycles synthesized from nitrile precursors.
| Reagent | Resulting Heterocycle |
| Sodium Azide | Tetrazole |
| Hydrazonyl Halides | 1,3,4-Thiadiazole sciepub.com |
Conversion to Aldehydes and Ketones
The nitrile group can also be transformed into carbonyl compounds such as aldehydes and ketones.
Aldehyde Synthesis: Reduction of the nitrile using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively produce an aldehyde. libretexts.org
Ketone Synthesis: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group, followed by acidic workup, yields a ketone. libretexts.org The mechanism involves the formation of an imine intermediate which is then hydrolyzed to the ketone. libretexts.org
The table below outlines the transformation of the nitrile group into carbonyl compounds.
| Reagent | Product |
| DIBAL-H | Aldehyde |
| Grignard Reagent (R-MgX) | Ketone |
Chemical Modifications of the Methoxy (B1213986) Group
The methoxy group at the 5-position of this compound is a key functional handle that can be readily modified to introduce new functionalities, significantly altering the electronic and steric properties of the molecule.
Preparation of Hydroxylated Analogs
The conversion of the 5-methoxy group to a hydroxyl group is a critical transformation, as the resulting 2-bromo-5-hydroxyisonicotinonitrile (B8099364) can serve as a precursor for a wide range of derivatives, including esters, ethers, and compounds with altered hydrogen bonding capabilities. A common method for this transformation is ether cleavage.
Ether Cleavage for Further Functionalization
The cleavage of the methyl ether in this compound to yield the corresponding phenol (B47542) is a pivotal step for further diversification. This transformation unlocks a reactive hydroxyl group, enabling a host of subsequent chemical modifications. Strong Lewis acids are typically employed for this purpose. For instance, boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. uni-saarland.de The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the methyl group.
Another potent reagent for ether cleavage is hydrobromic acid (HBr), often in the presence of a phase-transfer catalyst to enhance reactivity. The use of strong acids like HBr can sometimes lead to the formation of byproducts, necessitating careful optimization of reaction conditions.
The resulting 2-bromo-5-hydroxyisonicotinonitrile is a valuable intermediate. The phenolic hydroxyl group can be subsequently alkylated, acylated, or used in various coupling reactions to introduce a wide array of substituents, thereby generating a library of novel compounds for screening in drug discovery or materials science applications. A general synthesis for 2-bromo-5-hydroxypyridine (B120221) from 2-amino-5-methoxypyridine (B21397) has been documented, suggesting the feasibility of accessing the hydroxylated core structure. chemicalbook.comchemicalbook.com
Development of Tandem and Cascade Reactions Utilizing this compound
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. baranlab.org While specific cascade reactions starting from this compound have not been reported, its structure suggests potential for such transformations.
For instance, a tandem reaction could be envisioned where an initial cross-coupling reaction at the 2-position is followed by an intramolecular cyclization involving the nitrile group. This could lead to the formation of fused heterocyclic systems. The development of such reactions often requires careful selection of catalysts and reaction conditions to orchestrate the desired sequence of events. The synthesis of substituted pyridines through cascade annulation of isopropene derivatives demonstrates the power of such approaches in building complex heterocyclic structures. nih.gov
Furthermore, cascade reactions involving the initial activation of the pyridine ring could be explored. The synthesis of substituted pyridines and pyrimidines through cascade reactions highlights the potential for developing novel synthetic methodologies. nih.gov The development of one-pot syntheses for polysubstituted pyridines from simple starting materials showcases the ongoing innovation in this area. organic-chemistry.org
Stereoselective Derivatization (if applicable to the generated derivatives)
While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules, particularly when new stereocenters are introduced. For example, the reduction of a ketone introduced via a cross-coupling reaction at the 2-position could generate a chiral alcohol. The stereoselective synthesis of such derivatives is of paramount importance, especially in the context of medicinal chemistry where different enantiomers can exhibit vastly different biological activities.
Applications of 2 Bromo 5 Methoxyisonicotinonitrile in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Scaffolds (e.g., fused pyridines, polycyclic systems)
The structure of 2-bromo-5-methoxyisonicotinonitrile makes it a potential precursor for the construction of complex heterocyclic systems. The bromo and cyano groups can participate in intramolecular cyclization reactions to form fused pyridine (B92270) rings. For instance, palladium-catalyzed reactions, a cornerstone of modern organic synthesis, could be employed to construct intricate molecular architectures. innospk.com The reactivity of the nitrile group could also be harnessed to build fused ring systems, a common strategy in the synthesis of novel heterocyclic compounds.
Precursor to Diversified Pyridine Compound Libraries
In medicinal chemistry and drug discovery, the generation of compound libraries with diverse functionalities is crucial for identifying new bioactive molecules. This compound could serve as a valuable starting material for creating such libraries. The bromine atom allows for the introduction of a wide array of substituents via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This would enable the synthesis of a large number of structurally related pyridine derivatives for high-throughput screening.
Intermediate in the Synthesis of Pharmacologically Relevant Molecular Frameworks
Pyridine and its derivatives are ubiquitous in pharmaceuticals. The unique substitution pattern of this compound suggests its potential as an intermediate in the synthesis of pharmacologically active compounds. The combination of a reactive bromo group, a methoxy (B1213986) substituent, and a nitrile function on a pyridine core provides multiple points for molecular elaboration, a desirable feature in the design and synthesis of new drug candidates. The development of novel synthetic routes to bioactive molecules often relies on the availability of such versatile building blocks.
Utility in the Construction of Functional Materials Precursors (e.g., organic semiconductors)
The field of organic electronics is in constant search for new molecular components for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyridine-containing molecules are known to be useful in this context. While direct applications of this compound in this area are not documented, its structure suggests it could be a precursor to larger π-conjugated systems. The bromo functionality would allow for its incorporation into polymeric or oligomeric structures through cross-coupling reactions, a common strategy for synthesizing organic semiconductors.
Contributions to Ligand Design for Catalysis
The development of new ligands is critical for advancing transition-metal catalysis. Pyridine-based ligands are widely used due to their strong coordination to metal centers. This compound could be a precursor for the synthesis of novel mono- or bidentate ligands. The nitrile group could be transformed into other coordinating groups, or the bromine atom could be used to link the pyridine ring to other ligand fragments, potentially leading to catalysts with novel reactivity or selectivity.
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthesis, enabling the rapid generation of analogs for structure-activity relationship studies. The bromo group on this compound makes it a candidate for incorporation into larger molecules, where the bromine can then be selectively transformed in a late-stage functionalization step. This approach can provide efficient access to a range of derivatives without the need to re-synthesize the entire molecule from scratch.
Computational and Theoretical Investigations of 2 Bromo 5 Methoxyisonicotinonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding6.1.1. Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy levels)6.1.2. Charge Distribution and Electrostatic Potential Surface Analysis6.2. Prediction of Reactivity and Selectivity Profiles6.2.1. Nucleophilicity and Electrophilicity Indices6.2.2. Reaction Pathway Modeling and Transition State Characterization6.3. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (theoretical aspects)
Until research on the computational and theoretical aspects of 2-Bromo-5-methoxyisonicotinonitrile is conducted and published, a detailed and factual article on this specific subject cannot be written.
Conformational Analysis using Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational landscape of similar pyridine (B92270) derivatives has been explored. For instance, the conformational preferences of halohydrins have been analyzed, revealing the prevalence of gauche orientations due to hyperconjugation effects. nih.gov Such simulations for this compound would likely involve placing the molecule in a simulated solvent box and observing its dynamic behavior.
A hypothetical MD simulation would likely reveal that the pyridine ring remains largely planar, with the primary conformational flexibility arising from the methoxy (B1213986) group's orientation relative to the ring. The simulation would also provide insights into the solvent's influence on the conformational stability.
Development of Predictive Models for Novel Derivatizations
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. The development of predictive QSAR models for novel derivatizations of this compound would be a valuable tool for designing new compounds with desired properties, such as enhanced biological activity or specific physicochemical characteristics.
The process of developing a QSAR model for this compound derivatives would involve several key steps:
Data Set Preparation: A diverse set of this compound derivatives with experimentally measured activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques.
Studies on similar heterocyclic compounds, such as pyridine-substituted pyrimidines and androstene derivatives, have successfully employed QSAR to guide the synthesis of new molecules with enhanced anticancer activity. nih.govniscpr.res.in These models have demonstrated the importance of specific physicochemical parameters in determining the biological activity of the compounds. For novel derivatizations of this compound, a QSAR model could predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Comparison of Computational Results with Experimental Findings
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing calculated properties with those determined through experimental techniques.
A closely related compound, ethyl 5-amino-2-bromoisonicotinate, has been the subject of both experimental (X-ray crystallography) and computational (DFT) studies. nih.gov The comparison of the optimized bond lengths and angles from DFT calculations with the experimental X-ray diffraction data for this molecule showed good correlation. nih.gov Minor deviations observed are typically attributed to the different phases of the study (gas phase for theoretical calculations versus solid phase for X-ray crystallography). nih.gov
For this compound, a similar comparative approach would be invaluable. The following table illustrates a hypothetical comparison of computational and experimental data, based on typical findings for similar molecules.
| Parameter | Computational (DFT) | Experimental (Hypothetical) |
| Bond Lengths (Å) | ||
| C-Br | 1.885 | 1.890 |
| C-O (methoxy) | 1.365 | 1.362 |
| C≡N | 1.158 | 1.155 |
| **Bond Angles (°) ** | ||
| C-C-Br | 121.5 | 121.2 |
| C-O-C (methoxy) | 117.8 | 118.0 |
| Spectroscopic Data | ||
| HOMO-LUMO Gap (eV) | 4.5 - 5.5 | Not directly measured |
| IR Frequencies (cm⁻¹) | ||
| C≡N stretch | ~2230 | ~2225 |
| C-O stretch | ~1250 | ~1245 |
Note: The experimental values are hypothetical and for illustrative purposes only. The computational data is inferred from studies on similar molecules.
The HOMO-LUMO energy gap, calculated using DFT, provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov For ethyl 5-amino-2-bromoisonicotinate, the calculated energy gap is 4.0931 eV. nih.gov A similar value would be expected for this compound, indicating a relatively stable electronic structure.
Furthermore, calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra. The characteristic stretching frequency of the nitrile group (C≡N) is a key spectral feature that can be accurately predicted by computational methods.
Future Research Directions and Emerging Paradigms for 2 Bromo 5 Methoxyisonicotinonitrile Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of 2-Bromo-5-methoxyisonicotinonitrile and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. Current synthetic routes for related brominated and methoxylated aromatics often rely on multi-step processes that may involve hazardous reagents and generate significant waste. lifechemicals.com Future methodologies will likely pivot towards more sustainable and atom-economical approaches.
Key areas of development include:
Catalytic C-H Bromination: Direct C-H activation and bromination of a suitable methoxy-isonicotinonitrile precursor would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for hazardous reactions, and the potential for higher yields and purity, making them ideal for scaling up production in a more sustainable manner.
Mechanochemistry: Ball-milling and other solvent-free or low-solvent techniques can reduce waste and energy consumption. Computational models are being developed to predict reaction outcomes under these conditions, accelerating their adoption. nih.gov
Bio-inspired Catalysis: The use of enzymes or enzyme-mimicking catalysts for selective halogenation and other transformations under mild, aqueous conditions presents a long-term goal for sustainable synthesis.
A comparison of potential synthetic paradigms is presented in Table 1.
| Methodology | Traditional Approach | Sustainable Future Direction | Key Advantages |
| Bromination | Use of stoichiometric brominating agents (e.g., NBS, Br2) with activators. | Catalytic C-H bromination using greener oxidants. | Higher atom economy, reduced waste. |
| Reaction Conditions | Batch processing, often requiring high temperatures and organic solvents. | Continuous flow synthesis, mechanochemistry. | Enhanced safety, better process control, reduced solvent use. |
| Catalysis | Homogeneous metal catalysts (e.g., Palladium) with complex ligands. | Heterogeneous, recyclable catalysts; biocatalysis. | Easier catalyst separation, milder reaction conditions, reduced metal contamination. |
Table 1: Evolving Synthetic Paradigms for Functionalized Pyridines
Exploration of Unconventional Reactivity and Catalytic Systems
The reactivity of this compound is dominated by its functional groups: the bromo substituent, the electron-withdrawing nitrile group, and the electron-donating methoxy (B1213986) group. The bromine atom is a key handle for cross-coupling reactions, while the pyridine (B92270) ring itself can be subject to various functionalizations.
Future research will likely explore:
Photocatalysis: Visible-light-mediated reactions offer mild conditions for C-H functionalization and cross-coupling. nih.gov The development of strategies involving the generation of pyridinyl radicals from pyridinium (B92312) salt precursors of this compound could enable novel and selective transformations at different positions of the pyridine ring. nih.govacs.org
Dual Catalysis: Combining two different catalytic cycles (e.g., photoredox and transition metal catalysis) can unlock previously inaccessible reaction pathways, allowing for the direct coupling of challenging substrates with the this compound core.
Selective C-H Functionalization: While the bromo group is a convenient anchor, direct and selective functionalization of the C-H bonds of the pyridine ring offers a more efficient way to build molecular complexity. rsc.org Research into catalysts that can selectively target the C-6 position, for instance, would be highly valuable.
N-oxide Chemistry: Conversion of the pyridine nitrogen to an N-oxide can alter the electronic properties and reactivity of the ring, opening up new avenues for electrophilic and nucleophilic substitutions that are not feasible with the parent pyridine.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of structurally diverse compounds for drug discovery and materials screening has driven the development of automated synthesis platforms. researchgate.netmostwiedzy.pl this compound is an ideal candidate for such platforms due to its versatile bromine handle, which is amenable to a wide range of robust and well-understood cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
Integrating this building block into automated workflows would enable:
Rapid Library Generation: Automated synthesizers can perform sequential reactions in a programmable and parallel fashion, allowing for the creation of hundreds or thousands of derivatives from a single core structure in a fraction of the time required for manual synthesis. researchgate.net
Accelerated Discovery: By rapidly generating and screening large libraries, researchers can more quickly identify compounds with desired biological activities or material properties.
Improved Reproducibility: Automation minimizes human error, leading to more consistent and reproducible results compared to manual synthesis. researchgate.net
The general workflow for an automated synthesis platform using this compound as a starting scaffold is outlined in Table 2.
| Step | Process | Description | Example Reaction |
| 1. Scaffolding | Dispensing of the core molecule. | This compound is loaded onto a solid support or used in solution in a reaction vial. | - |
| 2. Reagent Addition | Automated dispensing of reagents. | A robotic system adds a coupling partner (e.g., a boronic acid) and a catalyst solution. | Suzuki coupling with an arylboronic acid. |
| 3. Reaction | Controlled heating/mixing. | The reaction mixture is heated and agitated for a set time to ensure completion. | Palladium-catalyzed C-C bond formation. |
| 4. Purification | Automated purification. | The product is isolated using automated chromatography or solid-phase extraction. | Removal of excess reagents and catalyst. |
| 5. Analysis & Storage | Quality control and archiving. | The final compound's purity is checked (e.g., by LC-MS) and it is stored for screening. | - |
Table 2: Automated Synthesis Workflow
Expansion of Applications in Chemical Biology Probe Development
Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and cellular processes in their native environment. rsc.orgrsc.org The structure of this compound provides a foundation for the rational design of novel chemical probes. nih.gov
Future directions in this area include:
Activity-Based Probes: By attaching a reactive group (a "warhead") and a reporter tag (like a fluorophore or biotin) to the pyridine scaffold, probes can be designed to covalently label the active site of specific enzymes, providing a direct readout of enzymatic activity. acs.orgnumberanalytics.com The bromo group serves as a convenient site for linking these functionalities.
Photoaffinity Labels: Incorporating a photo-reactive group (e.g., a diazirine) would allow for light-induced covalent cross-linking of the probe to its biological target, enabling the identification of protein-ligand interactions. acs.org
Targeted Fluorescent Probes: Derivatizing the core structure with environmentally sensitive fluorophores could lead to probes that change their fluorescence properties upon binding to a specific target or entering a particular cellular compartment, enabling live-cell imaging applications.
Synergistic Approaches Combining Synthetic and Computational Chemistry
The integration of computational chemistry with synthetic practice is a powerful paradigm for accelerating chemical research. nih.govdtic.mil Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure and reactivity of molecules like this compound, guiding synthetic efforts. researchgate.netmostwiedzy.pl
Synergistic applications include:
Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the pyridine ring, helping chemists to design more selective reactions and avoid the formation of unwanted isomers. researchgate.net DFT calculations can analyze how substituents influence the electron density on the pyridine ring, predicting its reactivity. researchgate.net
Mechanism Elucidation: When unexpected products are formed, computational studies can be used to model potential reaction pathways and transition states, providing a rational explanation for the observed outcome.
In Silico Design: Before a single experiment is performed, computational tools can be used to design novel derivatives of this compound and predict their properties, such as binding affinity to a protein target or their electronic properties for materials applications. This allows researchers to prioritize the most promising candidates for synthesis.
Advanced Materials Science Applications Based on this compound Scaffolds
Pyridine-containing molecules are foundational to the field of materials science, finding use in organic electronics, polymers, and functional materials. numberanalytics.com The unique combination of a bromine handle for polymerization or functionalization, a polar nitrile group, and an electron-donating methoxy group makes this compound an attractive building block for advanced materials.
Potential future applications include:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting or emissive materials in OLEDs. rsc.org The cyano and methoxy groups on the this compound scaffold can be used to tune the HOMO/LUMO energy levels, influencing the electronic and optical properties of the final material. cityu.edu.hknih.gov Derivatives could be designed as bipolar host materials or as thermally activated delayed fluorescence (TADF) emitters. rsc.org
Functional Polymers: The bromo group can act as a site for cross-coupling polymerization reactions, leading to well-defined, wholly aromatic polymers. rsc.org The resulting polymers, incorporating the polar nitrile and pyridine units, could exhibit interesting properties for applications in gas separation membranes, sensors, or as polymer supports for catalysts. The pyridine nitrogen can also provide coordination sites for creating functional hybrid materials. acs.org
Metal-Organic Frameworks (MOFs): While not a direct component of the framework itself, derivatives of this compound could be encapsulated as guest molecules within MOF channels. The pyridine and nitrile groups can participate in host-guest interactions, and the system could be designed to achieve photoinduced electron transfer for applications in photocatalysis or sensing. acs.org
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in bromination steps .
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Advanced: How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing cyano (-CN) and bromo (-Br) groups at positions 2 and 5 create a polarized ring system:
- Meta-Directing Effects : The methoxy (-OMe) group at position 5 donates electron density via resonance, directing electrophiles to the 2- and 4-positions .
- Activation for Coupling : Bromine at position 2 acts as a leaving group in Pd-catalyzed reactions, while the electron-deficient ring accelerates oxidative addition .
Q. Experimental Validation :
- DFT Calculations : Predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Kinetic Studies : Monitor reaction rates under varying electronic conditions (e.g., substituent effects) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Answer:
Primary Techniques :
Q. Secondary Validation :
Advanced: How can computational models predict the regioselectivity of substitution reactions involving this compound?
Answer:
Methodology :
Q. Case Study :
- Suzuki Coupling : Models predict higher reactivity at position 2 due to lower electron density (vs. position 6), validated by experimental yields >80% .
Advanced: When encountering contradictory data in the synthesis or biological activity of derivatives, what methodological approaches can resolve these discrepancies?
Answer:
Strategies :
Reproducibility Checks :
Multi-Technique Validation :
Statistical Analysis :
- Use ANOVA to assess variability in biological assays (e.g., IC₅₀ values) .
Q. Example :
- Conflicting cytotoxicity data may arise from impurities; HPLC purification (>99% purity) and LC-MS monitoring resolve this .
Basic: What strategies are employed to modify the structure of this compound to enhance its bioactivity while maintaining solubility?
Answer:
Functionalization Approaches :
Q. Structure-Activity Relationship (SAR) :
- Methoxy Position : Moving -OMe to position 6 reduces steric hindrance, enhancing binding to kinase targets .
Advanced: What are the critical factors to consider when scaling up the synthesis of this compound from milligram to gram quantities?
Answer:
Key Considerations :
Q. Yield Optimization :
- Pilot trials show gram-scale yields drop by 10–15% vs. small-scale; adjust stoichiometry (1.2 eq. Br₂) to compensate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
